Cilastatin Ammonium Salt
Description
Overview of its Chemical Identity in Research Contexts
Cilastatin (B194054) ammonium (B1175870) salt is the ammonium salt form of cilastatin, a synthetic derivative of a heptenoic acid. Its chemical structure is characterized by a unique combination of a cyclopropane (B1198618) ring, an amino acid moiety, and a heptenoic acid backbone. nih.govwikipedia.org The conversion of the free acid form of cilastatin to its ammonium salt can enhance properties such as crystallinity and stability, which are advantageous for pharmaceutical formulation and research applications. The stereochemistry of cilastatin is crucial for its biological activity, with specific configurations being essential for its interaction with its target enzyme. oup.com
Table 1: Chemical Properties of Cilastatin Ammonium Salt
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H29N3O5S | nih.govnih.govlgcstandards.com |
| Molecular Weight | 375.48 g/mol | nih.govlgcstandards.com |
| IUPAC Name | azanium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate | nih.govlgcstandards.com |
Note: Data presented in the table is for the ammonium salt form.
Historical Context of its Research and Development
The development of cilastatin is intrinsically linked to the discovery of the carbapenem (B1253116) antibiotic, thienamycin (B194209), produced by Streptomyces cattleya. nih.gov While thienamycin and its derivative, imipenem (B608078), demonstrated potent broad-spectrum antibacterial activity, their clinical utility was hampered by rapid degradation in the kidneys by a brush-border enzyme called dehydropeptidase-I (DHP-I). nih.govnih.govnih.gov
This challenge prompted researchers at Merck Sharp & Dohme Research Laboratories in the early 1980s to search for a specific inhibitor of DHP-I. dalton.com This extensive research effort led to the synthesis of cilastatin, a compound designed to specifically and reversibly inhibit this renal enzyme. oup.comnih.gov The co-administration of cilastatin with imipenem successfully prevented the antibiotic's metabolism, leading to higher urinary concentrations and enhanced efficacy. nih.govnih.gov The first combination product containing imipenem and cilastatin was approved by the FDA in 1985. dalton.comdrugbank.com This development was a landmark in medicinal chemistry, showcasing the successful design of a companion drug to protect a primary therapeutic agent from metabolic inactivation.
Significance in Contemporary Biomedical Research
The primary and most well-established role of cilastatin in a research context is its function as a competitive inhibitor of renal dehydropeptidase-I. drugbank.commedchemexpress.commedkoo.com This enzyme is responsible for hydrolyzing and inactivating imipenem. wikipedia.orgpatsnap.comdroracle.ai By blocking DHP-I, cilastatin prevents the renal metabolism of imipenem, thereby increasing its plasma half-life and urinary excretion. wikipedia.orgeuropeanreview.orgpatsnap.com It is important to note that cilastatin itself does not possess any antibacterial activity. drugbank.commedkoo.com
Beyond its synergistic role with imipenem, research has unveiled a broader potential for cilastatin, particularly in the realm of nephroprotection. Studies have investigated its ability to protect the kidneys from the toxic effects of various drugs. The proposed mechanisms for this protective effect include the reduction of reactive oxygen species (ROS) production, inhibition of apoptosis (programmed cell death), and suppression of P-glycoprotein. nih.govtandfonline.com
Table 2: Investigated Nephroprotective Effects of Cilastatin
| Nephrotoxic Agent | Research Finding | Source |
|---|---|---|
| Gentamicin (B1671437) | Cilastatin was found to attenuate gentamicin-induced acute kidney injury in both in vitro and in vivo models. mdpi.com | mdpi.com |
| Cisplatin (B142131) | Studies have shown that cilastatin may have a healing effect on cisplatin-induced nephrotoxicity. europeanreview.org | europeanreview.org |
| Vancomycin | Cilastatin has been observed to protect against vancomycin-induced proximal tubule apoptosis and increase cell viability. medchemexpress.com | medchemexpress.comeuropeanreview.org |
| Cyclosporine | Research indicates a protective effect of cilastatin against cyclosporine-induced nephrotoxicity. nih.govtandfonline.com | nih.govtandfonline.com |
Recent systematic reviews and meta-analyses of clinical studies suggest that patients treated with the imipenem-cilastatin combination may experience a lower incidence of acute kidney injury (AKI). medrxiv.orgnih.govclinicaltrials.gov These findings have spurred further investigation into the potential of cilastatin as a standalone agent for the prevention of drug-induced nephrotoxicity. dalton.comclinicaltrials.gov The ability of cilastatin to interfere with the transport of certain nephrotoxic compounds into renal proximal tubule cells is a key area of ongoing research. google.com
Established Synthetic Routes and Reaction Conditions
The synthesis of this compound involves specific precursor compounds and reaction mechanisms that have been refined to improve yield and purity.
Precursor Compounds and Reaction Mechanisms
The primary synthesis of cilastatin involves the reaction of a heptenoic acid derivative with L-cysteine. newdrugapprovals.orgnih.gov A key precursor is the Z-isomer of 7-chloro-2-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid, typically used as its sodium or ammonium salt. newdrugapprovals.orggoogle.com
The core reaction mechanism is a nucleophilic substitution where the thiol group of L-cysteine displaces the chlorine atom at the 7-position of the heptenoic acid backbone. nih.gov This reaction is generally conducted in a basic aqueous solution to facilitate the deprotonation of the thiol group, enhancing its nucleophilicity. newdrugapprovals.org For example, a documented synthesis involves dissolving (Z)-7-chloro-2-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid sodium salt in a solution of sodium hydroxide (B78521) and ethanol, followed by the addition of L-cysteine hydrochloride. newdrugapprovals.org The mixture is then heated to drive the reaction to completion. newdrugapprovals.org
| Precursor Compound | Role in Reaction | Reference |
|---|---|---|
| (Z)-7-chloro-2-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid (or its salt) | Electrophile (Cilastatin backbone) | newdrugapprovals.orggoogle.com |
| L-cysteine (or its hydrochloride salt) | Nucleophile (Source of thioether and amino acid moiety) | newdrugapprovals.org |
Optimization Strategies for Research-Scale Synthesis
For research applications, achieving high purity is critical. Optimization strategies focus on the purification of the final this compound. A common and effective method is recrystallization through the addition of an alcohol (such as 2-propanol or ethanol) to a concentrated aqueous solution of the crude product. newdrugapprovals.orggoogle.com This "salting out" process precipitates the highly pure this compound, leaving more soluble impurities behind. newdrugapprovals.org
Further optimization involves the use of chromatography. The use of cation exchange resins or neutral adsorption resins made from materials like styrene-divinylbenzene copolymers can effectively remove inorganic salts and other process-related impurities. google.com In one method, the reaction solution is concentrated, adsorbed onto a cation exchange resin, washed, and then eluted with an ammonia (B1221849) solution to yield the purified ammonium salt. google.com These purification steps are crucial for obtaining a final product with purities often exceeding 99%. google.comwjpsonline.com
Derivatization and Analog Synthesis for Research Purposes
To explore new applications and properties, cilastatin can be chemically modified to create derivatives and analogs.
Lipidic Cilastatin Derivatives for Novel Research Applications
Lipidic derivatives of cilastatin have been synthesized for novel applications in materials science and drug delivery. mdpi.comurjc.esbohrium.com These derivatives are typically created via amidation, where a lipid chain is attached to the cilastatin molecule. bohrium.com
A significant research application for these lipidic derivatives is their use as drug-structure-directing agents (DSDAs) in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs). mdpi.comurjc.es In this process, the amphiphilic nature of the lipidic cilastatin derivative helps to organize silica precursors into a porous structure. Because the template molecule is a derivative of a pharmacologically active compound, the resulting MSNs are inherently loaded with a therapeutic agent, simplifying the manufacturing process for drug delivery systems. mdpi.com The textural properties of these nanoparticles, such as surface area and pore volume, can be controlled by adjusting synthesis conditions. mdpi.comurjc.es
| Lipidic Derivative | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |
|---|---|---|---|
| Cilastatin-C10 | Up to 1073 | Up to 0.83 | mdpi.com |
| Cilastatin-C18 | Up to 1073 | Up to 0.83 | mdpi.com |
Deuterated Analogs and their Research Utility
In pharmaceutical research, the replacement of hydrogen atoms with deuterium, a stable heavy isotope of hydrogen, is a strategy used to alter a molecule's metabolic profile. wikipedia.orgnih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. acs.org
The research utility of creating deuterated analogs of cilastatin would be to investigate its metabolic pathways and potentially prolong its biological half-life. simsonpharma.com By selectively deuterating positions on the molecule that are susceptible to enzymatic oxidation, researchers can reduce the rate of metabolism. acs.org This can lead to increased systemic exposure and a more stable compound for research studies. nih.gov While deuteration is a common strategy in medicinal chemistry to improve pharmacokinetic properties, specific research on deuterated cilastatin analogs is not extensively documented in the public domain. wikipedia.orgacs.org However, the principles of using deuterated reagents or precursors in synthesis would apply, allowing researchers to create these analogs to study how metabolic stability affects the compound's activity and interactions in biological systems. simsonpharma.com
Chemical Reactivity and Degradation Pathways in Research Settings
Understanding the chemical stability of cilastatin is essential for its handling, storage, and use in research. Cilastatin is susceptible to degradation under various conditions.
Studies on cilastatin sodium have shown that its stability is significantly affected by factors such as oxygen, water (humidity), temperature, and pH. researchgate.netthieme-connect.com Oxidation is a key degradation pathway, leading to the formation of diastereoisomers of oxidized cilastatin, such as those containing a sulfoxide (B87167) group. thieme-connect.comunito.it The presence of oxygen, particularly headspace oxygen in storage vials, can accelerate the formation of these oxidative degradation products. thieme-connect.com
Furthermore, cilastatin's stability is influenced by moisture. researchgate.netthieme-connect.com Hydrolytic degradation can occur, and the rate of degradation is dependent on the water content. thieme-connect.com The compound is also sensitive to pH, with photolytic degradation under UVC light occurring faster at lower pH values, as the protonated forms of the molecule exhibit higher quantum yields for photolysis. unito.it In combined formulations, there is also potential for interactions between cilastatin and other compounds, which can lead to unique degradation products. researchgate.netnih.gov For research purposes, this necessitates careful control of storage conditions—typically under an inert atmosphere, with desiccation, and at controlled temperatures—to ensure the integrity of the compound. thieme-connect.com
Properties
Molecular Formula |
C₁₆H₂₉N₃O₅S |
|---|---|
Molecular Weight |
375.48 |
Synonyms |
(2Z)-7-[[(2R)-2-amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic Acid Ammonium Salt; MK-791 Ammonium Salt; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Chemical Stability and Degradation Profile
Forced degradation studies are crucial in the development of pharmaceuticals to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Cilastatin (B194054) has been subjected to a variety of stress conditions to elucidate its degradation pathways. These studies typically involve exposure to acid, base, oxidation, heat, humidity, and light. jocpr.comresearchgate.net
Chemical transformations of Cilastatin are primarily explored through forced degradation studies, which provide insights into its reactivity.
Oxidation:
Cilastatin is susceptible to oxidative degradation, a reaction influenced by the presence of oxygen. thieme-connect.com The molecule contains a sulfur atom, which is a common site for oxidation. thieme-connect.com Research has shown that exposure of Cilastatin sodium to an aerobic environment leads to the formation of oxidative degradation products. The mechanism is proposed to involve the lone pair of electrons on an oxygen atom acting as a nucleophile, leading to the oxidation of the cilastatin molecule. thieme-connect.com
Among the identified oxidative degradation products are a pair of diastereoisomers, designated as Cil-A1 and Cil-A2. thieme-connect.comresearchgate.net Another impurity, identified as Cil-G, is believed to form through the migration of a double bond within the cilastatin structure, a process also mediated by the presence of oxygen. thieme-connect.comresearchgate.net
Reduction and Substitution Reactions:
Detailed studies focusing specifically on the reduction or non-degradative substitution reactions of Cilastatin Ammonium (B1175870) Salt are not extensively reported in publicly available literature. The majority of chemical transformation data comes from stability and degradation studies where hydrolysis and oxidation are the primary reactions observed. jocpr.comresearchgate.net Substitution reactions in the context of organic chemistry involve the replacement of one functional group by another; however, specific examples related to the Cilastatin molecule outside of its synthesis are not well-documented in the reviewed sources. Similarly, targeted reduction reactions have not been a primary focus of the stability studies available.
The characterization of degradation products is essential for ensuring the quality and safety of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to separate Cilastatin from its degradation products formed under various stress conditions. jocpr.comresearchgate.net The identification and structural elucidation of these products are typically achieved using high-resolution mass spectrometry (HRMS) techniques like ESI-Q-TOF-MS/MS. researchgate.netnih.gov
Forced degradation studies on formulations containing Cilastatin and Imipenem (B608078) have been conducted under several conditions as recommended by the International Council for Harmonisation (ICH) guidelines. jocpr.com
Degradation Conditions and Findings:
Acid Hydrolysis: Treatment with acids such as 0.025 M HCl. jocpr.com
Base Hydrolysis: Exposure to basic conditions, for instance, 0.025 M NaOH. jocpr.com
Oxidation: Stress testing with oxidizing agents like 0.05% hydrogen peroxide (H₂O₂). jocpr.com
Thermal Degradation: Exposing the formulation to high temperatures (e.g., 90°C). jocpr.com
Photolytic Degradation: Subjecting the sample to UV and fluorescent light. jocpr.com
These studies confirm that Cilastatin degrades under various stress conditions, and the developed analytical methods are capable of separating the main compound from its degradation byproducts. researchgate.netresearchgate.net
One significant degradation product arises from the interaction between Cilastatin and Imipenem, with which it is often co-formulated. Mass spectrometry has identified an adduct formed between the two molecules, with a reported mass-to-charge ratio (m/z) of 657 or 658. researchgate.netnih.govresearchgate.net
Below are tables summarizing the findings from degradation studies.
| Stress Condition | Reagent/Parameter | Typical Duration/Temperature | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.025 M HCl | Room Temperature / 15 min | jocpr.com |
| Base Hydrolysis | 0.025 M NaOH | Room Temperature / 15 min | jocpr.com |
| Oxidation | 0.05% H₂O₂ | Room Temperature / 30 min | jocpr.com |
| Thermal Stress | Heat | 90°C / 48 hours | jocpr.com |
| Humidity | Relative Humidity | 90% RH / 25°C / 5 days | jocpr.com |
| Photolytic Stress | White fluorescent & UV light | 10 K Lux for 120 hours & 200 watt Hr/m² for 5 days | jocpr.com |
| Degradation Product ID | Proposed Formation Mechanism | Analytical Technique | Identifying Feature (m/z) | Reference |
|---|---|---|---|---|
| Cil-A1 | Oxidation | HPLC | Not specified | thieme-connect.comresearchgate.net |
| Cil-A2 | Oxidation (Diastereoisomer of Cil-A1) | HPLC | Not specified | thieme-connect.comresearchgate.net |
| Cil-G | Double Bond Migration | HPLC | Not specified | thieme-connect.comresearchgate.net |
| Imipenem-Cilastatin Adduct | Interaction between Imipenem and Cilastatin | Mass Spectrometry | ~657 / 658 | researchgate.netnih.govresearchgate.net |
Biochemical Mechanisms of Action: Enzyme Inhibition and Beyond
Inhibition of Renal Dehydropeptidase-I (DHP-I)
The most well-characterized mechanism of action of cilastatin (B194054) is its potent and specific inhibition of renal dehydropeptidase-I (DHP-I), a zinc-dependent metalloenzyme located in the brush border of kidney proximal tubular cells. nih.govnih.govwikipedia.org This enzyme is responsible for the hydrolysis and inactivation of certain dipeptides and, notably, carbapenem (B1253116) antibiotics like imipenem (B608078). nih.govinfectiologyjournal.com
Cilastatin acts as a reversible and competitive inhibitor of DHP-I. medchemexpress.commedkoo.commedchemexpress.com This mode of inhibition means that cilastatin vies with the enzyme's substrate for binding to the active site. The inhibitory potency of cilastatin has been quantified in various enzymatic assays, which measure the rate of substrate hydrolysis in the presence and absence of the inhibitor. These studies have determined key kinetic parameters that describe the interaction between cilastatin and DHP-I.
| Parameter | Value | Enzyme Source | Citation |
| Ki | 0.7 µM | Human Renal Dipeptidase | usbio.net |
| IC50 | 0.11 µM | Porcine Dipeptidase | usbio.net |
| IC50 | 0.1 µM | Renal Dehydropeptidase I | medchemexpress.commedchemexpress.com |
This table presents the inhibitory constants (Ki and IC50) of cilastatin against dehydropeptidase-I from different species, indicating its high affinity for the enzyme.
The competitive nature of cilastatin's inhibition of DHP-I indicates a direct interaction with the enzyme's active site. medchemexpress.commedkoo.commedchemexpress.com DHP-I is a metalloenzyme that utilizes a zinc ion in its catalytic mechanism. nih.govnih.govwikipedia.org The molecular structure of cilastatin was designed to mimic the transition state of the substrate of DHP-I, allowing it to bind with high affinity to the active site and prevent the hydrolysis of substrates like imipenem. infectiologyjournal.com While detailed crystallographic data on the precise molecular interactions are not extensively available, the inhibition is understood to involve the interaction of cilastatin with the zinc ion and surrounding amino acid residues within the active site, thereby blocking substrate access.
Modulation of Cellular Transport Mechanisms
Beyond its well-established role as a DHP-I inhibitor, cilastatin has been shown to modulate various cellular transport mechanisms, which contributes to its broader biological effects.
Preclinical studies have demonstrated that cilastatin interacts with organic anion transporters (OATs), specifically OAT1 and OAT3, which are crucial for the renal secretion of a wide range of endogenous and exogenous compounds, including many drugs. dntb.gov.uamdpi.com Research indicates that cilastatin itself is a substrate of OAT1 and OAT3 and can act as an inhibitor of these transporters. nih.govnih.gov This inhibition is competitive, as shown by studies on the transport of the antibiotic imipenem. nih.govresearchgate.net
| Transporter | Inhibitory Effect of Cilastatin | IC50 Value | Citation |
| hOAT1 | Inhibition of imipenem transport | 285.3 ± 25.1 µM | nih.gov |
| hOAT3 | Inhibition of imipenem transport | 114.7 ± 15.2 µM | nih.gov |
This table details the inhibitory concentration (IC50) of cilastatin on human Organic Anion Transporters (hOAT1 and hOAT3) mediated transport of imipenem.
This interaction with OATs suggests that cilastatin can influence the pharmacokinetics of other drugs that are substrates for these transporters, potentially leading to drug-drug interactions. mdpi.com
Cilastatin has been found to interfere with megalin-mediated endocytosis in the proximal tubules of the kidney. nih.govnih.govgoogle.comresearchgate.net Megalin is a large endocytic receptor responsible for the uptake of numerous filtered proteins and drugs from the tubular fluid. nih.govgoogle.comresearchgate.net By binding to megalin, cilastatin can competitively inhibit the uptake of other megalin ligands. nih.govnih.govresearchgate.net This mechanism has been shown to reduce the renal accumulation of several nephrotoxic drugs. nih.govresearchgate.net
| Drug Class | Examples of Drugs with Megalin-Mediated Uptake Inhibited by Cilastatin | Citation |
| Aminoglycoside Antibiotics | Gentamicin (B1671437) | nih.govnih.gov |
| Glycopeptide Antibiotics | Vancomycin | nih.govnih.gov |
| Polymyxin Antibiotics | Colistin (B93849) | nih.govnih.gov |
| Anticancer Agents | Cisplatin (B142131) | nih.govnih.gov |
This table lists various classes of drugs whose uptake into renal cells via the megalin receptor is competitively inhibited by cilastatin.
Quartz crystal microbalance analysis has been used to demonstrate the direct binding of cilastatin to megalin and its competition with other drugs for this binding. nih.govnih.gov
Other Biological Pathway Modulations at the Preclinical Level
Preclinical research has uncovered additional biological pathways that are modulated by cilastatin, suggesting a broader range of effects beyond its primary enzymatic and transporter interactions.
One significant finding is the ability of cilastatin to protect against apoptosis and oxidative stress in renal cells. nih.govnih.govmdpi.com Studies have shown that cilastatin treatment can reduce the number of apoptotic cells and decrease the expression of pro-apoptotic proteins like caspase-3. nih.govmdpi.com This anti-apoptotic effect is associated with a reduction in oxidative stress. nih.govmdpi.com
Furthermore, cilastatin has been shown to interact with lipid rafts, which are specialized microdomains within cell membranes that are rich in cholesterol and sphingolipids and function as platforms for cell signaling. frontiersin.orgnih.govfrontiersin.orgescholarship.orgmanchester.ac.ukyoutube.com By binding to DHP-I, which is located in these lipid rafts, cilastatin may alter the structure and function of these domains, thereby affecting associated signaling pathways. frontiersin.org
Another novel mechanism identified at the preclinical level is the activation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway by cilastatin. medkoo.comresearchgate.netsemanticscholar.org HIF-1α is a key transcription factor in the cellular response to low oxygen levels and is involved in processes such as angiogenesis and cell survival. nih.govnih.govarvojournals.org Cilastatin preconditioning has been shown to upregulate HIF-1α expression, which may contribute to its protective effects in certain models of kidney injury. researchgate.netsemanticscholar.org
Effects on Apoptosis Markers (e.g., Caspase-3, Fas/FasL) in Cellular Models
Cilastatin has demonstrated significant anti-apoptotic effects in cellular models of kidney injury. Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases. Key mediators of apoptosis include the caspase family of proteases, particularly the executioner caspase, Caspase-3, and the Fas/FasL signaling pathway, which initiates the extrinsic apoptotic cascade.
In a study investigating cisplatin-induced nephrotoxicity in primary cultures of renal proximal tubular cells, co-treatment with Cilastatin was found to reduce cisplatin-induced cell death, apoptotic-like morphology, and caspase activation. nih.gov This protective effect was specific to the proximal tubular cells, as Cilastatin had no effect on cisplatin-treated HeLa cells, which lack the renal DHP-I enzyme. nih.gov Interestingly, while Cilastatin mitigated the activation of caspases, it did not alter the upregulation of the Fas death receptor or its ligand (FasL) induced by cisplatin. nih.gov This suggests that Cilastatin's anti-apoptotic action may occur downstream of the Fas/FasL interaction or through a separate, parallel pathway.
Further evidence of Cilastatin's role in mitigating apoptosis comes from studies on other nephrotoxic agents. It has been shown to protect against Vancomycin-induced apoptosis in proximal tubules and to attenuate apoptosis in a model of wasp venom-induced kidney injury. Similarly, in a mouse model of renal ischemia-reperfusion (IR) injury, preconditioning with Cilastatin led to a reduction in apoptotic cell death. nih.gov
Table 1: Summary of Cilastatin's Effects on Apoptosis Markers in Cellular Models
| Apoptotic Marker | Cellular Model | Observed Effect of Cilastatin | Reference |
|---|---|---|---|
| Caspase Activation | Cisplatin-treated renal proximal tubular cells | Reduced | nih.gov |
| Apoptotic Cell Death | Cisplatin-treated renal proximal tubular cells | Reduced | nih.gov |
| Fas/FasL Upregulation | Cisplatin-treated renal proximal tubular cells | No significant modification | nih.gov |
| Apoptosis | Vancomycin-treated proximal tubule cells | Reduced | |
| Apoptosis | Wasp venom-induced kidney injury model | Attenuated | |
| Apoptosis | Mouse kidney with IR injury | Reduced | nih.gov |
Role in Oxidative Stress Mitigation in Cellular Models
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, is a major contributor to cellular damage in a wide range of pathologies. Studies have indicated that Cilastatin may possess antioxidant properties, contributing to its cytoprotective effects.
In a model of wasp venom-induced kidney injury, Cilastatin Ammonium (B1175870) Salt was shown to ameliorate renal damage by attenuating both oxidative stress and apoptosis. While the precise molecular mechanisms of this antioxidant effect are still under investigation, this finding suggests that Cilastatin can interfere with the damaging cascade initiated by excessive ROS production. The mitigation of oxidative stress is a crucial aspect of cellular protection, as ROS can damage lipids, proteins, and DNA, leading to cellular dysfunction and death. The ability of Cilastatin to counter this process highlights a significant, non-enzymatic inhibitory mechanism of action.
Activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α)
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator that plays a pivotal role in the cellular response to low oxygen conditions (hypoxia). nih.gov It orchestrates the expression of a multitude of genes that promote adaptation and survival under hypoxic stress. nih.gov Research has revealed that Cilastatin can activate HIF-1α, providing a key mechanism for its protective effects against ischemia-reperfusion (IR) injury.
In a study using a human proximal tubular cell line (HK-2), Cilastatin was found to upregulate the expression of HIF-1α in both a dose- and time-dependent manner. nih.govresearchgate.net This upregulation was not due to an increase in HIF-1α mRNA levels, but rather an enhancement of HIF-1α translation. nih.gov The study further elucidated that Cilastatin activates the Akt/mTOR signaling pathway, which is known to promote protein synthesis, and also decreases the ubiquitination of HIF-1α, thereby reducing its degradation. nih.gov
The activation of HIF-1α by Cilastatin leads to the increased expression of its downstream target genes, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF). nih.govresearchgate.net These proteins are known to have protective effects, including the promotion of cell survival and angiogenesis. The Cilastatin-induced upregulation of HIF-1α and its downstream effectors was shown to be crucial for its ability to prevent IR-induced cell death in HK-2 cells. nih.gov These protective effects were reversed when HIF-1α was inhibited, confirming its central role in the observed cytoprotection. nih.gov
Table 2: Dose- and Time-Dependent Upregulation of HIF-1α by Cilastatin in HK-2 Cells
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Dose-Dependent Effect | Increasing concentrations of Cilastatin | Significant upregulation of HIF-1α expression | researchgate.net |
| Time-Dependent Effect | Treatment with 200 µg/mL Cilastatin over time | Significant upregulation of HIF-1α expression | researchgate.net |
| Downstream Effectors | Treatment with 200 µg/mL Cilastatin over time | Significant elevation of VEGF and EPO proteins | researchgate.net |
Preclinical Pharmacological Research and Therapeutic Potential in Experimental Models
Nephroprotective Efficacy in In Vitro and Animal Models
Cilastatin (B194054) ammonium (B1175870) salt has demonstrated significant nephroprotective effects in a variety of preclinical models, safeguarding the kidneys from the toxic effects of several therapeutic agents and mitigating acute kidney injury.
Protection Against Cisplatin-Induced Nephrotoxicity
Preclinical research has consistently shown that cilastatin can protect against the kidney damage caused by the chemotherapy drug cisplatin (B142131). nih.govnih.govresearchgate.net In rat models, cisplatin administration leads to increased serum levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602), a decreased glomerular filtration rate (GFR), and histological evidence of renal injury. nih.govresearchgate.net Co-administration of cilastatin with cisplatin has been found to significantly reduce these markers of kidney damage, preserving renal function. nih.govresearchgate.net
The protective mechanism of cilastatin in this context is multifaceted. It has been shown to prevent apoptosis (programmed cell death) in proximal tubular cells exposed to cisplatin. nih.govnih.gov Furthermore, cilastatin mitigates cisplatin-induced oxidative stress and inflammation in the kidneys. researchgate.netnih.gov Studies have demonstrated that cilastatin reduces the levels of pro-inflammatory cytokines and the activation of nuclear factor-κB, a key regulator of inflammation. researchgate.net Importantly, this nephroprotective effect does not appear to compromise the anticancer efficacy of cisplatin. nih.govnih.gov
| Parameter | Effect of Cisplatin | Effect of Cisplatin + Cilastatin | Reference |
|---|---|---|---|
| Serum Creatinine | Increased | Significantly Reduced | nih.govresearchgate.net |
| Blood Urea Nitrogen (BUN) | Increased | Significantly Reduced | nih.govresearchgate.net |
| Glomerular Filtration Rate (GFR) | Decreased | Preserved | nih.govresearchgate.net |
| Proximal Tubule Damage | Significant | Ameliorated | researchgate.net |
| Apoptosis | Increased | Inhibited | nih.gov |
| Oxidative Stress | Increased | Reduced | nih.gov |
| Inflammation | Increased | Reduced | researchgate.netnih.gov |
Attenuation of Cyclosporin (B1163) A and Gentamicin (B1671437) Nephrotoxicity
Cilastatin has also been investigated for its ability to protect against kidney damage induced by the immunosuppressant cyclosporin A and the antibiotic gentamicin. nih.govyoutube.comresearchgate.net In kidney transplant models in rats, the combination of imipenem (B608078) and cilastatin was found to reduce the acute nephrotoxicity associated with cyclosporin A, leading to lower serum creatinine levels. youtube.com
Similarly, in both in vitro and in vivo models of gentamicin-induced renal injury, cilastatin has demonstrated protective effects. researchgate.net In rats, cilastatin co-administration with gentamicin resulted in decreased serum creatinine and BUN levels, as well as a reduction in kidney injury molecule-1 (KIM-1), a biomarker of renal tubular damage. researchgate.net The protective mechanisms in this context include the inhibition of apoptosis, oxidative stress, and inflammation. researchgate.net
Role in Imipenem-Induced Renal Impairment Models
The combination of cilastatin with the antibiotic imipenem is a well-established clinical practice. Imipenem is metabolized in the kidneys by the enzyme dehydropeptidase-I (DHP-I), leading to the formation of a nephrotoxic metabolite. Cilastatin is a potent inhibitor of DHP-I, and its co-administration with imipenem prevents this metabolic breakdown, thereby averting kidney damage. youtube.com
Beyond its primary role in inhibiting DHP-I, research suggests that cilastatin may also protect against imipenem-induced nephrotoxicity by inhibiting renal organic anion transporters (OATs). This inhibition is thought to reduce the intracellular accumulation of imipenem in renal proximal tubule cells, further contributing to its nephroprotective effect.
| Mechanism | Description | Reference |
|---|---|---|
| Inhibition of Dehydropeptidase-I (DHP-I) | Prevents the metabolism of imipenem into a nephrotoxic metabolite. | youtube.com |
| Inhibition of Organic Anion Transporters (OATs) | Reduces the accumulation of imipenem in renal proximal tubule cells. |
Effects on Acute Kidney Injury (AKI) in Preclinical Settings
The nephroprotective properties of cilastatin extend to broader models of acute kidney injury (AKI). In a rat model of sepsis-induced AKI, cilastatin treatment was shown to prevent kidney dysfunction, reduce inflammatory markers, and improve survival. Furthermore, preclinical studies have demonstrated cilastatin's effectiveness in preventing AKI caused by radiographic contrast agents. The mechanism in this context involves the inhibition of leukocyte recruitment and the uptake of the toxic agent into the kidney. These findings highlight the potential of cilastatin as a protective agent against AKI from various causes.
Antibiotic Adjuvant Properties in Experimental Systems
While cilastatin itself does not possess antibacterial activity, its primary role as an antibiotic adjuvant is to enhance the efficacy and safety of co-administered antibiotics. nih.govyoutube.com The most prominent example is its combination with imipenem, where it prevents renal metabolism of the antibiotic, thereby increasing its urinary concentration and systemic availability.
Beyond its well-established role with imipenem, preclinical studies have explored the synergistic effects of cilastatin with other antibiotics. In a mouse bacteremia model, the combination of imipenem/cilastatin with cefotiam (B1212589) demonstrated synergistic activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In vitro studies have also shown that the combination of imipenem/cilastatin with cephems exhibits synergistic effects against highly fosfomycin-resistant MRSA. nih.gov
Furthermore, research has indicated that a combination of imipenem/cilastatin and tetracycline (B611298) can inhibit biofilm formation by Pseudomonas aeruginosa isolates from sepsis patients. researchgate.net These findings suggest that cilastatin, primarily through its combination with imipenem, can potentiate the activity of other antibiotics against resistant bacterial strains.
Enhancement of Beta-Lactam Antibiotic Stability (e.g., Imipenem)
Cilastatin ammonium salt serves a critical function in antibiotic therapy, not as an antibacterial agent itself, but as a stabilizer for certain beta-lactam antibiotics, most notably imipenem. The primary mechanism behind this function is the inhibition of the human renal enzyme, dehydropeptidase-I (DHP-I) researchgate.net. This enzyme is located in the brush border of the renal tubules and is responsible for the metabolic degradation of imipenem, rendering it inactive researchgate.net.
By specifically and reversibly inhibiting DHP-I, cilastatin prevents the renal metabolism of imipenem. This inhibition ensures that therapeutically effective concentrations of active imipenem reach the urinary tract and are maintained systemically for a longer duration researchgate.net. Preclinical and clinical studies have demonstrated a significant increase in the urinary recovery of active imipenem when co-administered with cilastatin. When imipenem is administered alone, its urinary recovery can be as low as 7.7%, but when combined with cilastatin in a 1:1 ratio, this recovery increases to approximately 72% researchgate.net. This enhancement of stability is crucial for the antibiotic's efficacy in treating various infections.
Table 1: Effect of Cilastatin on Urinary Recovery of Imipenem
| Treatment | Urinary Recovery of Active Imipenem (%) |
|---|---|
| Imipenem alone | 7.7% - 43% |
| Imipenem with Cilastatin (1:1 ratio) | ~72% |
Data derived from in vivo studies on the impact of cilastatin co-administration on the renal metabolism of imipenem researchgate.net.
Inhibition of Bacterial Metallo-Beta-Lactamase Enzyme CphA
Beyond its role in inhibiting human renal enzymes, preclinical research has revealed that cilastatin possesses inhibitory activity against certain bacterial enzymes. Specifically, cilastatin has been shown to inhibit CphA, a metallo-beta-lactamase found in the bacterium Aeromonas hydrophila revespcardiol.orgdntb.gov.ua. Metallo-beta-lactamases are a class of enzymes that confer bacterial resistance to a broad spectrum of beta-lactam antibiotics, including carbapenems like imipenem.
The CphA enzyme is particularly effective at hydrolyzing carbapenems. Research has shown that the CphA gene product shares inhibitory similarities with the mammalian zinc peptidase, membrane dipeptidase (dehydropeptidase I) revespcardiol.orgdntb.gov.ua. Both of these enzymes are capable of hydrolyzing imipenem and, significantly, both are inhibited by cilastatin dntb.gov.ua. This dual inhibitory action on both the human renal enzyme and a bacterial resistance enzyme highlights a unique aspect of cilastatin's pharmacological profile, although its primary clinical utility remains the prevention of imipenem degradation in the kidneys. The active site similarities between the mammalian and bacterial enzymes are not reflected in any significant primary sequence similarity dntb.gov.ua.
Synergistic Effects in Combination Therapies Against Resistant Strains (Preclinical)
The challenge of antimicrobial resistance has led to the exploration of combination therapies to restore the efficacy of existing antibiotics. Cilastatin, in its combination with imipenem, forms the backbone of therapies that are further enhanced with additional agents to combat resistant bacterial strains.
A significant development in this area is the combination of imipenem/cilastatin with relebactam (B560040), a novel beta-lactamase inhibitor mdpi.comnih.gov. Relebactam is a potent inhibitor of class A (like Klebsiella pneumoniae carbapenemase, KPC) and class C (AmpC) beta-lactamases nih.gov. The addition of relebactam restores the in vitro activity of imipenem against many imipenem-resistant strains of Enterobacterales and Pseudomonas aeruginosa mdpi.com. Animal models of infection have confirmed that relebactam restores the activity of imipenem/cilastatin against imipenem-nonsusceptible, KPC-producing Enterobacteriaceae and P. aeruginosa nih.gov.
Further preclinical studies using an in vitro pharmacodynamic model have investigated the combination of imipenem/cilastatin/relebactam (I/R) with other antibiotics against imipenem-nonsusceptible P. aeruginosa. The addition of colistin (B93849) to I/R resulted in synergistic or additive antibacterial activity against half of the isolates tested and suppressed the emergence of resistant subpopulations revespcardiol.org. However, the addition of amikacin (B45834) did not provide further antibacterial efficacy against the isolates in this model revespcardiol.org. These findings underscore the potential of using cilastatin-containing combinations to create synergistic effects against highly resistant pathogens.
Table 2: Preclinical Synergistic Effects of Cilastatin-Containing Combinations
| Combination | Target Pathogen (Resistant Strains) | Observed Preclinical Effect | Reference |
|---|---|---|---|
| Imipenem/Cilastatin + Relebactam | KPC-producing Enterobacteriaceae, P. aeruginosa | Restored activity of imipenem in animal infection models. | nih.gov |
| Imipenem/Cilastatin/Relebactam + Colistin | Imipenem-nonsusceptible P. aeruginosa | Synergistic or additive antibacterial activity in an in vitro model. | revespcardiol.org |
| Imipenem/Cilastatin/Relebactam + Amikacin | Imipenem-nonsusceptible P. aeruginosa | No additional antibacterial efficacy observed in an in vitro model. | revespcardiol.org |
Exploratory Research in Novel Biomedical Applications (Preclinical)
Development as a Short-Term Embolic Agent for Microvessels in Animal Models
Exploratory preclinical research has identified a novel application for cilastatin as a component of a short-term embolic agent for the occlusion of microvessels. This application leverages the physical properties of cilastatin, particularly when combined with other materials.
One study focused on developing a compound of cilastatin sodium salt and D-mannitol nih.govnih.govnih.gov. This combination forms a crystalline suspension that can be injected into arteries to cause temporary blockage. In a study using Sprague-Dawley rats, the cilastatin/D-mannitol mixture was injected into the tail artery. Histopathological analysis confirmed the safety of the compound on the artery nih.govnih.gov.
Further experiments in New Zealand white rabbits evaluated the embolic effect in the ear artery via vascular angiography nih.govnih.gov. The results demonstrated that the cilastatin/D-mannitol compound produced a temporary embolic effect nih.gov. The progression of vessel occlusion was faster with the cilastatin/D-mannitol test group compared to control groups nih.govnih.gov.
The combination of imipenem/cilastatin (IPM/CS) has also been investigated for its embolic properties due to its poor solubility, which allows it to form particles in suspension nih.gov. In vivo studies in rabbits with an inflammation-induced neovascular model in the ear showed that IPM/CS could occlude microvessels nih.gov. Microangiography revealed that the mean diameter of embolized vessels at normal sites was 267 µm. These vessels at normal sites recanalized after a mean of 70 minutes. In contrast, vessels at inflamed sites did not recanalize within the 90-minute observation period, suggesting a selective and more persistent embolic effect in areas of inflammation nih.gov.
Table 3: Preclinical Embolic Effects of Cilastatin-Based Agents in Animal Models
| Embolic Agent | Animal Model | Target Vessel | Key Findings | Reference |
|---|---|---|---|---|
| Cilastatin/D-Mannitol Compound | New Zealand White Rabbit | Ear Artery | Demonstrated temporary embolic effects via angiography. | nih.gov |
| Imipenem/Cilastatin (IPM/CS) | New Zealand White Rabbit | Ear Microvessels | Mean embolized vessel diameter: 267 µm. Recanalization at normal sites: ~70 min. No recanalization at inflamed sites within 90 min. | nih.gov |
Anti-angiogenic and Anti-inflammatory Mechanisms in Experimental Models
Preclinical research suggests that cilastatin possesses anti-inflammatory and potentially anti-angiogenic properties, extending its therapeutic potential beyond its established role in antibiotic therapy.
The anti-inflammatory effects of cilastatin have been demonstrated in a rat model of acute lung injury induced by lipopolysaccharide (LPS), which mimics the cytokine storm seen in severe sepsis nih.gov. In this model, administration of LPS led to significant lung injury and infiltration of inflammatory cells. Treatment with cilastatin markedly reduced these effects, resulting in nearly normal lung morphology and a significant decrease in the infiltration of CD68-positive cells (monocytes/macrophages) nih.gov. This suggests that cilastatin can block the development of acute lung injury by mitigating the inflammatory response nih.gov. Other studies have noted that cilastatin's protective mechanism in the kidney involves anti-inflammatory activity, including the attenuation of leukotriene-mediated interstitial inflammation and the blocking of leukocyte recruitment nih.govnih.gov.
In addition to its anti-inflammatory effects, preclinical studies have indicated that the imipenem/cilastatin combination can modulate key inflammatory pathways and inhibit angiogenesis researchgate.net. Angiogenesis, the formation of new blood vessels, is a critical process in conditions like osteoarthritis and tumor growth. The development of cilastatin-based compounds as embolic agents for osteoarthritis-related pain is partly predicated on the hypothesis that inhibiting angiogenesis can alleviate pain nih.gov. While the direct anti-angiogenic mechanisms of cilastatin alone are still an area of active investigation, its demonstrated ability to reduce inflammation and its use in contexts where angiogenesis is a key pathological feature point to this novel therapeutic potential nih.govresearchgate.net.
Table 4: Preclinical Anti-inflammatory Effects of Cilastatin
| Animal Model | Inducing Agent | Parameter Measured | Result of Cilastatin Treatment | Reference |
|---|---|---|---|---|
| Rat | Lipopolysaccharide (LPS) | CD68+ cell infiltration in lung tissue | Significantly reduced the increase in CD68 expression (staining score: 5.50 vs 17.00 in LPS-only group). | nih.gov |
Analytical Research Methodologies and Quality Control for Research Materials
Spectroscopic and Chromatographic Techniques for Characterization
Spectroscopic and chromatographic methods are central to the analytical workflow for Cilastatin (B194054) Ammonium (B1175870) Salt. These techniques provide qualitative and quantitative data essential for its characterization in various research contexts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Cilastatin Ammonium Salt. clearsynth.com It is widely used for separating, identifying, and quantifying cilastatin in bulk materials and research samples. jocpr.com Reversed-phase HPLC (RP-HPLC) is the most common modality, capable of resolving cilastatin from its potential impurities and other compounds. jocpr.comresearchgate.net
Various RP-HPLC methods have been developed, often for the simultaneous determination of cilastatin and imipenem (B608078). jocpr.comrjptonline.org These methods are crucial for profiling related substances and can be designed to be stability-indicating, meaning they can separate the intact drug from its degradation products. researchgate.netgoogle.com Key parameters such as the stationary phase (e.g., C18 column), mobile phase composition (typically a buffered aqueous solution with an organic modifier like acetonitrile), flow rate, and detection wavelength are optimized to achieve effective separation. jocpr.comrjptonline.org For instance, UV detection is commonly performed at wavelengths around 210 nm or 220 nm for cilastatin. google.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices like plasma or serum. nifdc.org.cnnih.gov This technique couples the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry. rsc.org
In a typical LC-MS/MS assay, after chromatographic separation, the cilastatin molecule is ionized, often using electrospray ionization (ESI), and detected in multiple reaction monitoring (MRM) mode. nifdc.org.cn This involves monitoring a specific precursor-to-product ion transition (e.g., m/z 359.7 → 97.0 for cilastatin), which provides high specificity and reduces matrix interference. nifdc.org.cn The method demonstrates good linearity over a wide concentration range and is used for pharmacokinetic studies. nifdc.org.cn LC-MS is also a powerful tool for the structural characterization of unknown impurities. veeprho.com
UV-Spectrophotometry provides a simple, rapid, and cost-effective method for the quantification of cilastatin in research assays. nih.gov Due to spectral overlap when cilastatin is in the presence of other compounds like imipenem, first-order derivative spectrophotometry is often employed. nih.govresearchgate.netresearchgate.net This mathematical treatment of the zero-order spectrum helps to resolve the overlapping peaks, allowing for accurate quantification. researchgate.net For the assay of cilastatin, the trough amplitude in the first derivative spectrum is typically measured at a wavelength of 243 nm. nih.govresearchgate.net This method has shown a linear relationship between absorbance and concentration, for example, within the range of 14-42 µg/mL, and has been demonstrated to be precise and accurate for routine analysis. nih.gov
Impurity Profiling and Purity Validation in Research Samples
Ensuring the purity of research-grade this compound is critical, as impurities can significantly impact experimental outcomes. A thorough impurity profile is established through systematic identification, quantification, and control.
Impurities in cilastatin can originate from various sources, including the multi-step chemical synthesis process or degradation during storage. veeprho.comdaicelpharmastandards.com Process-related impurities may include unreacted starting materials, intermediates, by-products from side reactions, or residual solvents. veeprho.com Degradation impurities arise from the chemical breakdown of the cilastatin molecule. veeprho.com
Analytical techniques like HPLC and LC-MS are essential for detecting and quantifying these impurities. clearsynth.comveeprho.com Pharmacopoeias, such as the European Pharmacopoeia (EP), list several specified impurities that must be monitored. The control of these impurities is vital to guarantee the quality and safety of the material. daicelpharmastandards.com
The validation of analytical methods and the qualification of research materials rely on the use of official reference standards. For cilastatin, "USP this compound RS" is the designated reference standard provided by the United States Pharmacopeia (USP). pharmacopeia.cnsigmaaldrich.comusp.org This primary standard is a highly characterized material used to confirm the identity and purity of test samples and to calibrate analytical instruments. sigmaaldrich.com
Compliance with pharmacopeial standards (e.g., USP, EP) is a benchmark for quality. veeprho.com The USP monograph for Cilastatin Sodium, for example, specifies an acceptable purity range of not less than 98.0 percent and not more than 101.5 percent, calculated on an anhydrous and solvent-free basis. pharmacopeia.cnusp.org The European Pharmacopoeia also provides reference standards, such as "Cilastatin for system suitability," to ensure analytical procedures perform adequately. sigmaaldrich.com Adherence to these standards ensures that the research material meets stringent quality requirements.
Stability Studies of this compound in Research Solutions
The stability of this compound in various research solutions is a critical factor for ensuring the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the formation of impurities that may interfere with analytical measurements or biological assays. Consequently, comprehensive stability studies have been conducted to elucidate the degradation kinetics and pathways of cilastatin under various stress conditions, including exposure to different pH levels, temperatures, and oxidizing agents.
Forced degradation studies are instrumental in predicting the degradation products of a drug substance and developing stability-indicating analytical methods. nih.govbiomedres.us These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage or use. nih.gov The insights gained from such studies are crucial for understanding the chemical behavior of the molecule, which aids in the development of stable formulations and appropriate storage protocols. nih.govbiomedres.us
High-performance liquid chromatography (HPLC) is a widely used analytical technique for assessing the stability of cilastatin and separating it from its degradation products. researchgate.netthieme-connect.com Stability-indicating HPLC methods are specifically developed and validated to provide accurate measurements of the active pharmaceutical ingredient without interference from any degradants. researchgate.net
Research has shown that the stability of cilastatin in aqueous solutions is influenced by factors such as pH and temperature. researchgate.netnih.gov The degradation of cilastatin often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of cilastatin. bohrium.commdpi.comjddtonline.info
Detailed Research Findings
Studies involving forced degradation have provided significant insights into the stability of cilastatin under various stress conditions. These investigations typically involve exposing a solution of the compound to acidic, basic, oxidative, thermal, and photolytic stress. researchgate.net The percentage of degradation is then quantified using a stability-indicating HPLC method.
One study investigated the degradation of cilastatin under acidic, alkaline, and oxidative conditions. The results indicated that cilastatin is susceptible to degradation under these conditions, with the formation of several degradation products. researchgate.net Another study focusing on the effects of headspace oxygen and water content on the stability of imipenem and cilastatin sodium also highlighted the potential for degradation. thieme-connect.com The degradation of cilastatin can involve the cleavage of its β-lactam ring, a common degradation pathway for similar compounds. researchgate.netnih.gov
The following interactive data tables summarize the findings from representative stability studies on cilastatin.
Degradation of Cilastatin Under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Percent Degradation of Cilastatin | Reference |
|---|---|---|---|---|---|
| Acid Hydrolysis | 1N Hydrochloric Acid | Not Specified | Room Temperature | Significant Degradation | researchgate.net |
| Base Hydrolysis | 0.1M Sodium Hydroxide (B78521) | Not Specified | Room Temperature | Significant Degradation | researchgate.netresearchgate.net |
| Oxidative Degradation | Hydrogen Peroxide | Not Specified | Not Specified | Significant Degradation | researchgate.netresearchgate.net |
| Thermal Degradation | Heat | Not Specified | Not Specified | Significant Degradation | researchgate.netresearchgate.net |
| Photolytic Degradation | UV Light | Not Specified | Not Specified | Significant Degradation | researchgate.netresearchgate.net |
Influence of pH and Temperature on Cilastatin Stability
| pH | Temperature | Observation | Reference |
|---|---|---|---|
| Acidic | Elevated | Increased degradation rate | researchgate.netnih.gov |
| Neutral | Room Temperature | Relatively more stable | bohrium.comjddtonline.info |
| Alkaline | Elevated | Increased degradation rate | researchgate.netnih.gov |
It is important to note that while stock solutions of this compound may be stored at low temperatures (e.g., -20°C or -80°C) for extended periods, repeated freeze-thaw cycles should be avoided to prevent degradation. glpbio.com For experimental use, freshly prepared solutions are often recommended to ensure the integrity of the compound.
Future Directions and Emerging Research Avenues
Exploration of New Molecular Targets and Pathways
While the primary molecular target of cilastatin (B194054) is well-established as renal dehydropeptidase-I, recent research has unveiled a broader mechanism of action, suggesting that its nephroprotective effects are multifaceted. mdpi.commedrxiv.org Future exploration is focused on elucidating these non-canonical targets and pathways.
Key areas of investigation include:
Membrane-Associated Pathways: Cilastatin has been shown to interfere with membrane-bound cholesterol and lipid raft-dependent vesicle circulation. nih.gov This interaction appears to inhibit the intracellular accumulation of various nephrotoxic agents, independent of their being substrates for DPEP-I. nih.gov Further research is aimed at understanding the precise mechanisms by which cilastatin modulates lipid raft dynamics and its downstream effects on cellular transport and signaling.
Megalin-Mediated Endocytosis: Studies have identified the endocytic receptor megalin as a critical player in rhabdomyolysis-induced acute kidney injury (AKI), where it facilitates the uptake of myoglobin (B1173299) into proximal tubule cells. nih.gov Cilastatin has been shown to be a pharmacologic inhibitor of megalin, and its administration recapitulates the kidney-protective effects of megalin deletion in mouse models. nih.gov This suggests that megalin is a key molecular target for cilastatin in preventing injury from filtered proteins.
Inflammatory and Apoptotic Pathways: The protective effects of cilastatin extend to reducing inflammation and programmed cell death. Research in sepsis models has shown that cilastatin treatment can downregulate key components of inflammatory cascades, including the Toll-like receptor 4 (TLR4) and nucleotide-binding oligomerization domain-like receptor pyrin domain-containing 3 (NLRP3) inflammasome pathways. nih.govmdpi.com Additionally, cilastatin has been observed to reduce reactive oxygen species (ROS) production and apoptosis in renal cells exposed to toxins. researchgate.net
Renal Transporter Systems: Beyond megalin, cilastatin may interact with other renal transporters. Evidence suggests a potential role in inhibiting renal organic anion transporters (OATs), which could be a therapeutic target to prevent the renal accumulation and toxicity of drugs like imipenem (B608078). nih.gov
| Investigated Target/Pathway | Observed Effect of Cilastatin | Potential Therapeutic Implication |
| Dehydropeptidase-I (DPEP-I) | Inhibition of enzymatic activity. mdpi.commdpi.com | Prevention of imipenem degradation; nephroprotection. nih.govresearchgate.net |
| Lipid Rafts | Interference with membrane cholesterol and vesicle circulation. nih.gov | Reduced intracellular accumulation of toxins. nih.gov |
| Megalin | Inhibition of megalin-mediated endocytosis. nih.govmedchemexpress.com | Prevention of AKI from filtered nephrotoxic proteins (e.g., myoglobin). nih.gov |
| TLR4/NLRP3 Inflammasome | Downregulation of inflammatory markers. nih.gov | Attenuation of sepsis-associated AKI. nih.govmdpi.com |
| Apoptosis Pathways | Reduction in apoptotic markers and caspase activation. mdpi.comresearchgate.net | Increased renal cell survival during toxic insult. researchgate.net |
| Organic Anion Transporters (OATs) | Potential inhibition of transporter function. nih.gov | Decreased renal uptake of certain nephrotoxic drugs. nih.gov |
Advanced Preclinical Models for Efficacy and Mechanism Elucidation
To thoroughly investigate the expanded therapeutic potential of cilastatin, researchers are employing a diverse range of advanced preclinical models. These models are crucial for validating new molecular targets and for demonstrating efficacy in clinically relevant scenarios of kidney injury.
Examples of such models include:
Drug- and Toxin-Induced AKI Models: Animal models remain central to studying cilastatin's protective effects against a variety of nephrotoxic agents. These include models of kidney injury induced by cisplatin (B142131), vancomycin, cyclosporine, and radiocontrast dye. medrxiv.orgucm.esmdpi.com
Sepsis-Associated AKI Models: The cecal ligation and puncture (CLP) model in rats is a widely used and clinically relevant model of sepsis. nih.govmdpi.com This model has been instrumental in demonstrating cilastatin's ability to prevent kidney dysfunction, reduce systemic inflammation, and improve survival in the context of severe infection. nih.govmdpi.com
Ischemia-Reperfusion and Rhabdomyolysis Models: To explore cilastatin's utility in other forms of AKI, researchers use models of ischemia-reperfusion injury and rhabdomyolysis. nih.govmedchemexpress.com In a mouse model of rhabdomyolysis induced by glycerol (B35011) injection, cilastatin administration was shown to preserve glomerular filtration rate and reduce tubular injury, an effect dependent on megalin. nih.gov
Translational Large Animal Models: To bridge the gap between rodent studies and human clinical trials, highly translational large animal models are being developed. A notable example is a porcine model of crush syndrome, which involves blunt muscle injury and 48 hours of protocolized critical care. nih.gov In this model, cilastatin was effective at ameliorating crush syndrome, reducing the need for hyperkalemia treatment, and lessening histopathologic kidney damage. nih.gov
Specialized In Vitro Systems: Alongside animal models, sophisticated in vitro systems are used to dissect specific molecular mechanisms. These include primary cultures of renal proximal tubule cells and engineered cell lines, such as human embryonic kidney (HEK293) cells, that are modified to express specific human transporters like hOAT1 and hOAT3. nih.govnih.gov These cellular models allow for controlled experiments to study cilastatin's direct effects on transporter function and cellular toxicity. nih.gov
Development of Novel Cilastatin-Based Research Tools and Probes
The expansion of cilastatin's known biological activities has spurred interest in developing novel research tools derived from its unique structure. While the development of specific molecular probes like fluorescent analogs is still a nascent area, significant progress has been made in utilizing cilastatin derivatives to create new research platforms, particularly in the realm of materials science.
A key development is the synthesis of lipidic derivatives of cilastatin. nih.gov By attaching a non-polar fatty acid chain (such as decanoyl or oleoyl (B10858665) chloride) to the α-amino group of the cilastatin molecule, researchers have created amphiphilic compounds. nih.gov These modified cilastatin molecules have been successfully employed as "drug-structure-directing agents" (DSDAs). nih.govbohrium.com In this role, the cilastatin derivatives act as templates to guide the formation of mesoporous silica (B1680970) nanoparticles (MSNs), a novel class of nanomaterials being investigated for advanced drug delivery. nih.govbohrium.com
This approach represents the creation of a new type of research tool where the therapeutic agent itself is integral to the formation of its own delivery vehicle. These cilastatin-based DSDAs and the resulting nanoparticles are being used to probe fundamental questions about controlled-release kinetics and targeted drug delivery to the kidney. mdpi.com
Interdisciplinary Research with Material Science and Nanotechnology
The intersection of cilastatin research with material science and nanotechnology represents a vibrant and promising future direction. This interdisciplinary work leverages the chemical properties of cilastatin and its derivatives to engineer sophisticated nanomaterials for therapeutic applications.
The primary focus of this research has been the creation of cilastatin-based drug delivery systems. As mentioned, lipidic derivatives of cilastatin have been used as DSDAs to synthesize mesoporous silica nanoparticles (MSNs). nih.govresearchgate.net This innovative one-step process bypasses the need for separate drug-loading procedures, as the pharmacologically active cilastatin derivative is an intrinsic part of the nanoparticle structure. nih.govnih.gov
| Nanoparticle Characteristic | Finding | Reference |
| Synthesis Method | Cilastatin lipidic derivatives used as Drug-Structure-Directing Agents (DSDAs). | nih.govbohrium.com |
| Material | Mesoporous Silica Nanoparticles (MSNs). | nih.govnih.gov |
| Particle Size | Adjustable by modifying synthesis conditions (e.g., stirring speed). | nih.govnih.gov |
| Release Profile | Slow and sustained release of the cilastatin derivative over several days. | nih.govnih.gov |
| Therapeutic Goal | Continuous kidney protection during long-term treatments with nephrotoxic drugs (e.g., chemotherapy). | mdpi.comresearchgate.net |
These "cilastatin@MSNs" have demonstrated excellent textural properties and the ability to release the cilastatin derivative in a slow, sustained manner over several days. nih.gov This release profile is ideal for providing continuous protection to the kidneys during prolonged exposure to nephrotoxic therapies like chemotherapy. mdpi.com This nanotechnology-based strategy emphasizes a shift from directly combating a disease to mitigating the adverse effects of treatment, potentially allowing for higher, more effective doses of anticancer drugs to be administered. nih.gov
Furthermore, the inherent kidney-targeting properties of cilastatin are being exploited to guide other therapeutically loaded nanoparticles specifically to the proximal tubule, opening new avenues for treating AKI with a variety of agents. nih.gov
Q & A
Q. What mechanistic insights guide the synthesis of cilastatin analogs with enhanced renal dehydropeptidase-I (DHP-I) binding affinity?
- Methodological Answer : Perform molecular docking simulations targeting the DHP-I active site (PDB: 1XKM). Modify the cyclopropane carboxamide group to enhance hydrophobic interactions or introduce fluorine substituents for improved electronegativity. Validate analogs via in vitro enzyme inhibition assays using fluorogenic substrates (e.g., Gly-Arg-AMC) .
Methodological Notes
- Data Contradictions : and specify purity thresholds but differ in storage conditions (freezer vs. room temperature). Resolve by adhering to USP guidelines (freezer under nitrogen) for long-term stability .
- Critical Parameters : Ammonium salt preparation requires strict control of pH (6.5–7.5) during neutralization to avoid hydrolysis. Monitor via in-line pH probes during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
